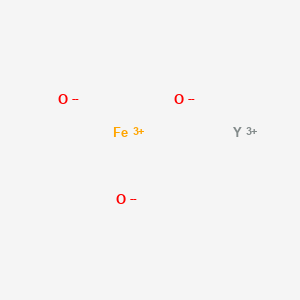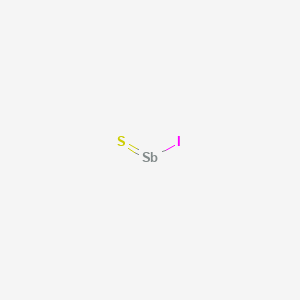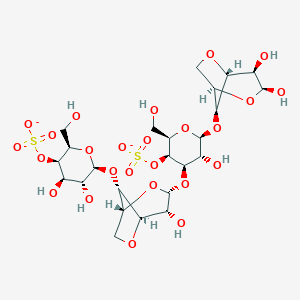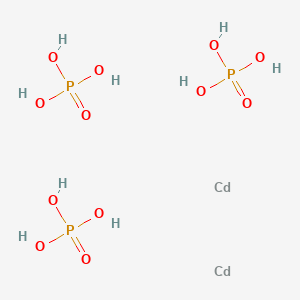
Pentairon triyttrium dodecaoxide
Descripción general
Descripción
Tripraseodymium pentairon(III) dodecaoxide, Pr3Fe5O12, is a compound with an iron garnet structure, showcasing unique physical and chemical properties due to its complex molecular composition and crystalline structure (Komori et al., 2009).
Synthesis Analysis
The synthesis of Pr3Fe5O12 involves high-temperature solid-state reactions that allow for the formation of its garnet structure. This process requires precise control over temperature and stoichiometry to ensure the correct phase and purity of the product.
Molecular Structure Analysis
The molecular structure of Pr3Fe5O12 is characterized by two different Fe site symmetries. One Fe atom is coordinated by six O atoms in a slightly distorted octahedron, while another Fe atom is coordinated by four O atoms in a distorted tetrahedron. Pr atoms are coordinated by eight O atoms, forming a distorted dodecahedron. This arrangement leads to a complex structure with significant implications for its properties (Komori et al., 2009).
Aplicaciones Científicas De Investigación
-
LEDs and Phosphors
- Yttrium is used in the production of LEDs and phosphors, particularly the red phosphors in television set cathode ray tube displays .
- The method involves doping yttrium oxide with europium to produce a phosphor that emits red light when excited by electrons .
- This technology was widely used in color television screens before the advent of flat-screen TVs .
-
Electrodes and Electrolytes
-
Electronic Filters
-
Lasers
-
Superconductors
-
Medical Applications
- Yttrium-90, a radioactive isotope of yttrium, is used in medical treatments .
- For example, it’s used in radiotherapy for certain types of cancer, including liver cancer .
- Yttrium-90 microspheres are injected into the blood vessels feeding a tumor, where they deliver a high dose of radiation to the cancer cells .
-
Alloys
-
Tracer Material
-
Lithium Batteries
-
Material Enhancer
-
Radar Technology
-
Color Television Screens
Safety And Hazards
Pentairon triyttrium dodecaoxide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of contact with skin, it is advised to wash with plenty of soap and water. If inhaled, one should remove the person to fresh air and keep them comfortable for breathing .
Propiedades
IUPAC Name |
iron(3+);oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Y/q+3;3*-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFJITMMSUGKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923501 | |
| Record name | Iron(3+) yttrium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentairon triyttrium dodecaoxide | |
CAS RN |
12063-56-8 | |
| Record name | Yig | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) yttrium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentairon triyttrium dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















